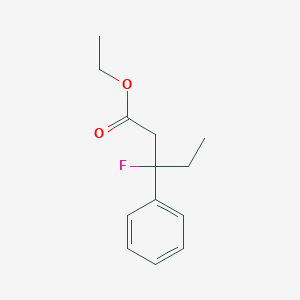

Ethyl 3-fluoro-3-phenylpentanoate

Description

Properties

Molecular Formula |

C13H17FO2 |

|---|---|

Molecular Weight |

224.27 g/mol |

IUPAC Name |

ethyl 3-fluoro-3-phenylpentanoate |

InChI |

InChI=1S/C13H17FO2/c1-3-13(14,10-12(15)16-4-2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |

InChI Key |

LZNFAZLTONRJGM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(=O)OCC)(C1=CC=CC=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-fluoro-3-phenylpentanoate typically involves the esterification of 3-fluoro-3-phenylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-fluoro-3-phenylpentanoate can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: 3-fluoro-3-phenylpentanoic acid.

Reduction: 3-fluoro-3-phenylpentanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-fluoro-3-phenylpentanoate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ethyl 3-fluoro-3-phenylpentanoate exerts its effects depends on its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The phenyl group may contribute to the compound’s hydrophobic interactions, further influencing its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 3-fluoro-3-phenylpentanoate with structurally related fluorinated esters and ketones, focusing on molecular features, physicochemical properties, and applications.

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

- Structure: Features a 2-fluorophenyl group and a β-keto ester moiety (3-oxopropanoate).

- Molecular Formula : C₁₁H₁₁FO₃ (Molar mass: 210.20 g/mol) .

- Key Differences :

- The presence of the β-keto group enhances reactivity in condensation and cyclization reactions, making it a precursor for heterocyclic synthesis.

- The 2-fluorophenyl substitution may confer distinct electronic effects compared to the 3-fluoro isomer.

- Applications : Used in medicinal chemistry for synthesizing fluorinated intermediates .

Ethyl 3-ethyl-2,2-difluoro-3-hydroxypentanoate

- Structure : Contains two fluorine atoms at C2 and a hydroxyl group at C3.

- Molecular Formula : C₉H₁₆F₂O₃ (Molar mass: 210.22 g/mol) .

- Key Differences :

- The geminal difluoro (2,2-difluoro) group increases lipophilicity and metabolic stability.

- The hydroxyl group introduces hydrogen-bonding capability, affecting solubility and crystallinity.

- Applications: Potential use in bioactive molecule design due to its hybrid hydrophobicity-polarity profile .

Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride

- Structure: Includes an amino group at C3 and a 3-fluorophenyl substituent, with a hydrochloride salt form.

- Molecular Formula: C₁₁H₁₅ClFNO₂ (Molar mass: 259.70 g/mol) .

- Key Differences: The amino group enables participation in peptide coupling and Schiff base formation. The hydrochloride salt improves aqueous solubility, critical for pharmaceutical formulations.

- Applications: Intermediate in the synthesis of fluorinated amino acid derivatives or kinase inhibitors .

3-Ethyl-2,4-pentanedione

- Structure : A diketone with ethyl and acetyl groups at C3 and C2/C4, respectively.

- Molecular Formula : C₇H₁₂O₂ (Molar mass: 128.17 g/mol) .

- Key Differences: Lacks fluorine but features keto-enol tautomerism, enabling chelation with metal ions. Higher volatility compared to fluorinated esters.

- Applications : Used as a ligand in coordination chemistry and a flavoring agent .

Table 1: Comparative Analysis of this compound and Analogues

Research Findings and Trends

- Fluorine Position Sensitivity : The position of fluorine on the phenyl ring (e.g., 2- vs. 3-) significantly alters electronic and steric profiles, impacting binding affinity in drug-receptor interactions .

- Metabolic Stability : Geminal difluoro groups (as in ) reduce oxidative metabolism, extending half-life in vivo.

- Salt vs. Ester Forms : Hydrochloride salts (e.g., ) enhance bioavailability, while esters (e.g., ) improve membrane permeability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-fluoro-3-phenylpentanoate, and how can reaction yields be maximized?

- Methodological Answer : Synthesis typically involves nucleophilic fluorination of a β-ketoester precursor or esterification of 3-fluoro-3-phenylpentanoic acid with ethanol under acidic catalysis. Key parameters for yield optimization include:

- Temperature control : Maintaining 0–5°C during fluorination to minimize side reactions.

- Catalyst selection : Use of H₂SO₄ or p-toluenesulfonic acid for esterification, with yields >75% reported under anhydrous conditions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate high-purity product.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹⁹F NMR : To confirm fluorination at the β-position and ester group integrity. A singlet in ¹⁹F NMR at ~-180 ppm is characteristic of a single fluorine environment .

- HPLC-MS : For purity assessment (>98%) and molecular ion ([M+H]⁺) verification. Reverse-phase C18 columns with acetonitrile/water gradients are standard .

- X-ray crystallography : Resolves stereochemical ambiguities in the fluoro-phenyl moiety .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies recommend:

- Temperature : Store at -20°C in inert gas (argon) to prevent hydrolysis of the ester group.

- Solvent compatibility : Avoid protic solvents (e.g., methanol) to reduce ester degradation. Stability in DMSO or DCM exceeds 6 months .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from metabolic instability or poor solubility. Strategies include:

- Metabolite profiling : LC-MS/MS to identify degradation products in plasma .

- Solubility enhancement : Co-solvents (e.g., cyclodextrins) or nanoformulation to improve bioavailability .

- Pharmacokinetic modeling : Allometric scaling from rodent data to predict human clearance rates .

Q. What computational approaches are recommended to study interactions between this compound and target enzymes?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Predict binding affinity to active sites (e.g., cytochrome P450 enzymes). Validate with ΔG calculations .

- Molecular dynamics (GROMACS) : Simulate conformational changes over 100 ns trajectories to assess binding stability .

- QSAR models : Corporate steric/electronic descriptors (e.g., LogP, dipole moment) to optimize fluorophenyl substituents .

Q. How do enantiomeric differences in this compound affect its biological activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.